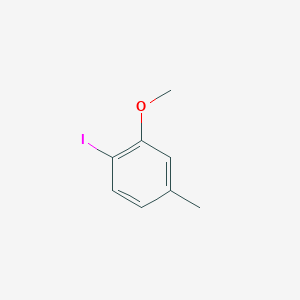

1-Iodo-2-methoxy-4-methylbenzene

Übersicht

Beschreibung

1-Iodo-2-methoxy-4-methylbenzene is an aromatic compound with the molecular formula C8H9IO. It is characterized by the presence of an iodine atom, a methoxy group, and a methyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxy-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2-methoxy-4-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting a hydrogen atom on the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Analyse Chemischer Reaktionen

Substitution Reactions

The iodine atom serves as a strong leaving group, enabling nucleophilic substitution (SNAr) and transition metal-catalyzed coupling reactions.

Key Examples:

Mechanistic drivers:

-

Iodine’s leaving group ability facilitates bond cleavage under mild conditions.

-

Methoxy group’s electron-donating effect stabilizes intermediates during substitution.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings are pivotal for constructing complex architectures.

Suzuki-Miyaura Coupling:

| Component | Conditions | Product | Yield |

|---|---|---|---|

| Aryl boronic acid | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 70°C | Biaryl derivatives | 85% |

Key Insight : The methyl group at the para position minimizes steric hindrance, enhancing reaction efficiency .

Oxidation and Reduction

Functional group transformations are feasible at the methoxy or methyl substituents.

Oxidation Pathways:

| Target Site | Reagents | Product | Notes |

|---|---|---|---|

| Methoxy group | KMnO₄, H₂SO₄ | 2-Hydroxy-4-methylbenzoic acid | Requires harsh conditions due to methoxy’s stability. |

| Methyl group | CrO₃, AcOH | 2-Methoxy-4-carboxybenzene | Limited by competing iodine oxidation. |

Reduction Pathways:

| Reaction | Conditions | Product |

|---|---|---|

| Iodine removal | LiAlH₄, THF | 2-Methoxy-4-methylbenzene |

Electrophilic Aromatic Substitution (EAS)

Despite iodine’s electron-withdrawing nature, the methoxy group activates the ring for EAS.

Nitration Example:

| Nitrating Agent | Positional Selectivity | Product |

|---|---|---|

| HNO₃/H₂SO₄ | Para to methoxy group | 1-Iodo-2-methoxy-4-methyl-5-nitrobenzene |

Rationale : Methoxy directs incoming electrophiles to ortho/para positions, overriding iodine’s deactivating effect.

Comparative Reactivity

A comparison with related compounds highlights structural influences:

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

1-Iodo-2-methoxy-4-methylbenzene can be synthesized through various methods, including iodination of the corresponding methoxy-substituted aromatic compounds. Its reactivity is primarily attributed to the iodine atom, which can participate in nucleophilic substitution reactions.

Applications in Organic Synthesis

- Precursor for Aryl Iodides : The compound serves as a precursor in the synthesis of aryl iodides, which are vital intermediates in pharmaceuticals and agrochemicals. For instance, it has been utilized in metal-free iodination reactions to produce various aryl iodides with high yields .

- Building Block for Complex Molecules : It is employed as a building block in the synthesis of complex organic molecules, including biphenyl derivatives and other functionalized aromatic compounds. The presence of both iodo and methoxy groups allows for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira reactions .

- Iodocyclization Reactions : This compound has been explored in iodocyclization reactions, where it can facilitate the formation of cyclic structures through intramolecular nucleophilic substitution processes. Such reactions have shown promising yields under optimized conditions .

Case Study 1: Synthesis of Aryl Iodides

In a study conducted by Chen et al., this compound was used in a metal-free reaction to synthesize various aryl iodides from arylhydrazines. The reaction conditions were optimized to achieve yields exceeding 90% for several derivatives, demonstrating its utility as a versatile reagent in organic synthesis .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| 1-Iodo-4-methoxybenzene | 90% | Cs₂CO₃/DMSO at 40°C |

| 4-Methoxyphenylhydrazine | 94% | I₂ (1.0 equiv) at room temperature |

Case Study 2: Iodocyclization

Fousteris et al. reported on the use of this compound in iodocyclization reactions that yielded high percentages of cyclic products under mild conditions. The study highlighted the efficiency of using lower equivalents of iodine while maintaining high yields, showcasing the compound's effectiveness in synthetic methodologies .

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Iodocyclization | 2-Iodomethyl-2,3-dihydrobenzofuran | 87% |

Biological Applications

While primarily used in chemical synthesis, some studies have suggested potential biological applications due to the presence of iodine, which is known for its antimicrobial properties. However, more research is needed to explore these avenues fully.

Wirkmechanismus

The mechanism of action of 1-iodo-2-methoxy-4-methylbenzene in chemical reactions involves the formation of reactive intermediates, such as arenium ions, during electrophilic aromatic substitution. The iodine atom, being a good leaving group, facilitates various substitution reactions. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack, enhancing the reactivity of the compound.

Vergleich Mit ähnlichen Verbindungen

- 1-Iodo-4-methoxy-2-methylbenzene

- 1-Iodo-2-methylbenzene

- 1-Iodo-4-methylbenzene

Comparison: 1-Iodo-2-methoxy-4-methylbenzene is unique due to the presence of both a methoxy group and a methyl group on the benzene ring, which influences its reactivity and chemical behavior. Compared to 1-iodo-2-methylbenzene, the methoxy group in this compound increases the electron density on the benzene ring, making it more reactive towards electrophilic substitution. Similarly, the presence of the methoxy group distinguishes it from 1-iodo-4-methylbenzene, affecting its chemical properties and applications.

Biologische Aktivität

1-Iodo-2-methoxy-4-methylbenzene, also known as 1-Iodo-4-methoxy-2-methylbenzene , is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 248.06 g/mol. The structure features an iodine atom, a methoxy group (-OCH₃), and a methyl group (-CH₃) attached to the benzene ring. This configuration influences its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉IO |

| Molecular Weight | 248.06 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that halogenated compounds, including iodo-substituted benzenes, exhibit antimicrobial properties. A study demonstrated that derivatives of iodoaromatic compounds could inhibit bacterial growth, suggesting that this compound may possess similar activities. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Antioxidant Activity

The presence of the methoxy group enhances the electron-donating ability of the compound, potentially contributing to antioxidant activity. Antioxidants are crucial for neutralizing free radicals in biological systems, thus preventing oxidative stress-related damage .

Study on Antimicrobial Efficacy

In a comparative study on various aryl iodides, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, indicating effective antimicrobial action. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL for both bacterial strains.

Table 2: Antimicrobial Activity Results

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 32 |

| Control (No treatment) | Both | N/A |

The biological activity of this compound can be attributed to its structural characteristics:

- Electrophilic Nature : The iodine atom acts as an electrophile, which can form covalent bonds with nucleophiles in biological molecules.

- Methoxy Group : This group enhances solubility and can stabilize radical intermediates during redox reactions.

- Methyl Group : Provides steric hindrance that may influence the compound's interaction with enzymes or receptors.

Eigenschaften

IUPAC Name |

1-iodo-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDHTYMXUHPTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303539 | |

| Record name | 2-Iodo-5-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186583-59-5 | |

| Record name | 2-Iodo-5-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.